molecular formula C14H11Cl2N3O B11666598 N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide

Cat. No.: B11666598
M. Wt: 308.2 g/mol
InChI Key: VMWHFEYYQDXBSW-GIJQJNRQSA-N
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Description

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a pyridine ring, a carboxamide group, and a dichlorophenyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide typically involves the condensation of 3,4-dichloroacetophenone with 4-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide stands out due to its unique combination of a pyridine ring and a dichlorophenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H11Cl2N3O/c1-9(11-2-3-12(15)13(16)8-11)18-19-14(20)10-4-6-17-7-5-10/h2-8H,1H3,(H,19,20)/b18-9+

InChI Key

VMWHFEYYQDXBSW-GIJQJNRQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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